Cas no 2640822-37-1 (4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine structure](https://ja.kuujia.com/scimg/cas/2640822-37-1x500.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-[4-(4-Fluorophenyl)-1-piperazinyl]-6-methoxypyrimidine
- AKOS040724794
- 2640822-37-1
- 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine
- F6754-7675
- 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine
-
- インチ: 1S/C15H17FN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3
- InChIKey: QUHKLALBNDKFMH-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)N1CCN(C2C=C(N=CN=2)OC)CC1
計算された属性
- せいみつぶんしりょう: 288.13863934g/mol
- どういたいしつりょう: 288.13863934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 41.5Ų
じっけんとくせい
- 密度みつど: 1.244±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 480.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 6.19±0.26(Predicted)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6754-7675-2mg |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6754-7675-10μmol |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6754-7675-3mg |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6754-7675-25mg |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6754-7675-30mg |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6754-7675-2μmol |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6754-7675-15mg |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6754-7675-20μmol |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6754-7675-5mg |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6754-7675-75mg |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
2640822-37-1 | 75mg |
$312.0 | 2023-09-07 |
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidineに関する追加情報
Professional Introduction to Compound with CAS No. 2640822-37-1 and Product Name: 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine
The compound with the CAS number 2640822-37-1 and the product name 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. Specifically, it is a derivative of pyrimidine, a heterocyclic aromatic compound that serves as a fundamental structural motif in numerous biologically active agents.
Pyrimidine derivatives are widely recognized for their role in drug development, particularly in the treatment of various diseases such as cancer, infectious diseases, and neurological disorders. The structural framework of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine incorporates both fluorine and piperazine moieties, which are known to enhance the pharmacological properties of the molecule. The presence of a fluorine atom at the 4-position of the phenyl ring contributes to improved metabolic stability and binding affinity, while the piperazine moiety enhances solubility and bioavailability.
Recent research in medicinal chemistry has highlighted the importance of fluorinated pyrimidine derivatives in developing targeted therapies. Studies have demonstrated that these compounds can exhibit potent inhibitory effects on specific enzymes and receptors involved in disease pathways. For instance, 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine has been investigated for its potential role in modulating kinases and other enzymes that are aberrantly expressed in cancer cells. The fluorine atom's ability to increase binding affinity has been particularly advantageous in designing molecules that interact tightly with biological targets.
The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorine atom into the phenyl ring is a critical step, often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent coupling of the piperazine moiety to the pyrimidine core is another key step that demands careful optimization to prevent unwanted side reactions.
In terms of biological activity, preliminary studies on 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine have shown promising results in vitro. The compound has demonstrated inhibitory effects on several kinases, including those involved in signal transduction pathways relevant to cancer progression. Additionally, its interaction with other biological targets such as transcription factors has been explored, suggesting potential therapeutic applications beyond oncology.
The use of computational methods has also played a crucial role in understanding the pharmacological properties of this compound. Molecular docking studies have been employed to predict how 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine interacts with its target proteins. These studies have provided valuable insights into the compound's binding mode and have guided further optimization efforts. Furthermore, quantum mechanical calculations have been used to elucidate the electronic structure of the molecule, which is essential for understanding its reactivity and metabolic stability.
Preclinical studies are currently underway to evaluate the safety and efficacy of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine in animal models. These studies aim to provide a foundation for future clinical trials in human patients. The results from these preclinical trials will be critical in determining whether this compound progresses to human testing and ultimately reaches the market as a therapeutic agent.
The development of novel pharmaceuticals is a complex and iterative process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. The case of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine exemplifies how interdisciplinary approaches can lead to significant advancements in drug discovery. By leveraging cutting-edge synthetic techniques, computational methods, and biological assays, researchers can accelerate the identification and optimization of promising drug candidates.
In conclusion, 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine represents a promising candidate for further development as a therapeutic agent. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive molecule for continued investigation. As research progresses, it is anticipated that additional insights into its mechanism of action and therapeutic potential will emerge, paving the way for new treatment strategies across multiple disease areas.
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